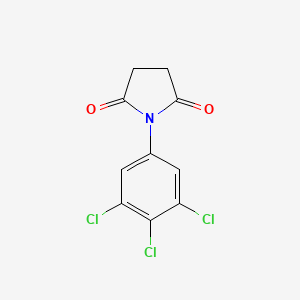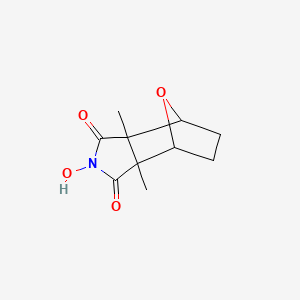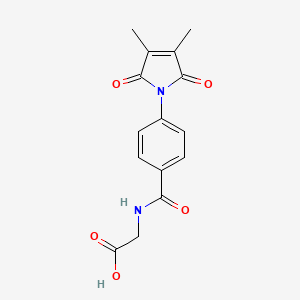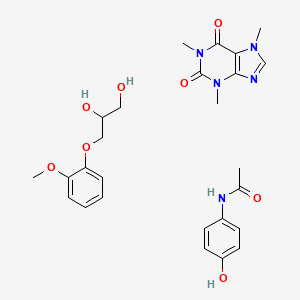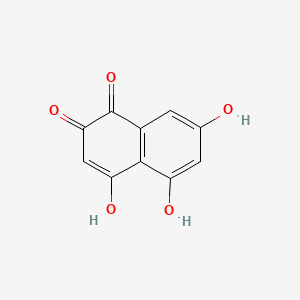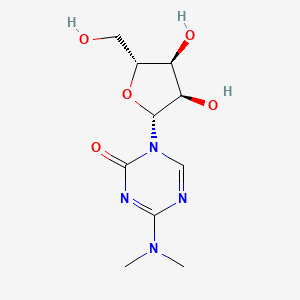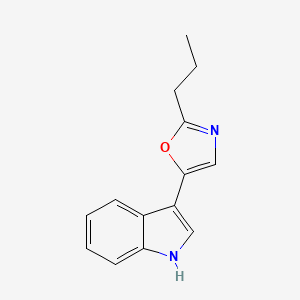
1H-Indole, 3-(2-propyl-5-oxazolyl)-
Descripción general
Descripción
“1H-Indole, 3-(2-propyl-5-oxazolyl)-” is a chemical compound that has been studied for its potential biological applications . It has been synthesized and evaluated in vitro as a new class of non-competitive α-glucosidase inhibitors . Most of the compounds showed better inhibitory activity than the reference drug (acarbose), with compound 35 being the most potent inhibitor .
Synthesis Analysis
The synthesis of indolyl-1,2,4-oxidizable derivatives, which include “1H-Indole, 3-(2-propyl-5-oxazolyl)-”, has been reported . The process involves the transformation of 4-(1H-indol-3-yl)butanoic acid into various derivatives, including 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol .Molecular Structure Analysis
The molecular formula of “1H-Indole, 3-(2-propyl-5-oxazolyl)-” is C14H14N2O . The structure of this compound includes an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Aplicaciones Científicas De Investigación
Biological Activities and Synthesis Advances
- "1H-Indole, 3-(2-propyl-5-oxazolyl)-" and its derivatives, such as pimprinine and streptochlorin, exhibit significant biological activities. These compounds, found in marine microorganisms, hold potential in medicine and pesticide development. Key focus areas include synthesizing these compounds and understanding their biological activities (Shi Zhan et al., 2020).
Chemical Reactions and Structural Analysis
- Research has explored the synthesis of oxazolo[3,2-a]indoles, pyrrolo- and azepino-[1,2-a]indoles from 3H-indole 1-oxides and acetylenecarboxylic esters through skeletal rearrangements. These compounds have been characterized using spectroscopy and X-ray crystallography (R. Letcher et al., 1993).
Pharmacological Activities
- Indole derivatives, including 1H-Indole, 3-(2-propyl-5-oxazolyl)-, are known for their varied pharmacological activities. These activities are essential in the field of medicinal chemistry, including potential anti-inflammatory and analgesic properties (S. M. Basavarajaiah et al., 2021).
Novel Compounds and Inhibitors
- Research has led to the development of novel indole-based compounds with potential as urease inhibitors. These compounds have shown significant in vitro inhibitory potential and potential as therapeutic agents in drug design (M. Nazir et al., 2018).
Antimicrobial Evaluation
- There has been significant interest in synthesizing novel compounds with 1H-Indole, 3-(2-propyl-5-oxazolyl)-, and evaluating their antimicrobial activities. These include a variety of triazolo[3,4-b][1,3,4]thiadiazoles and other diazoles with indole moieties (S. M. Gomha et al., 2011).
Structural Analysis and Synthesis Techniques
- X-ray crystallographic analysis has been utilized to determine the structure of compounds derived from 1H-Indole, 3-(2-propyl-5-oxazolyl)-. These studies aid in understanding the tautomeric forms and molecular interactions of these compounds (Z. Seferoğlu et al., 2009).
Synthesis and Screening for Biological Activity
- Novel synthetic routes have been developed for derivatives of 1H-Indole, 3-(2-propyl-5-oxazolyl)-. These compounds are screened for their biological activities, including antibacterial and antifungal properties (Hemalatha Gadegoni et al., 2013).
Mecanismo De Acción
Direcciones Futuras
The future directions for “1H-Indole, 3-(2-propyl-5-oxazolyl)-” could involve further exploration of its potential as a non-competitive α-glucosidase inhibitor . Given its better inhibitory activity than the reference drug, it could be a promising candidate for developing novel drugs against type 2 diabetes .
Propiedades
IUPAC Name |
5-(1H-indol-3-yl)-2-propyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-5-14-16-9-13(17-14)11-8-15-12-7-4-3-6-10(11)12/h3-4,6-9,15H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQVQYHMHWZCAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(O1)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918125 | |
| Record name | 3-(2-Propyl-1,3-oxazol-5-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole, 3-(2-propyl-5-oxazolyl)- | |
CAS RN |
93773-64-9 | |
| Record name | WS 30581A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093773649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Propyl-1,3-oxazol-5-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-methylphenoxy)-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]acetamide](/img/structure/B1202588.png)
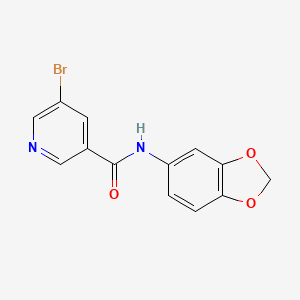
![4-[(4-Fluorophenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B1202591.png)
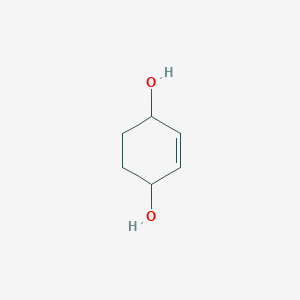

![3H-cyclopropa[c]quinoline](/img/structure/B1202598.png)
